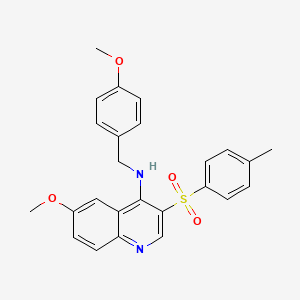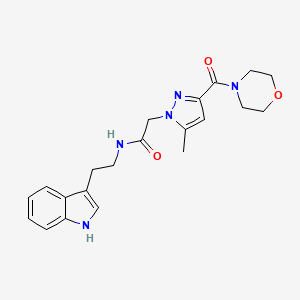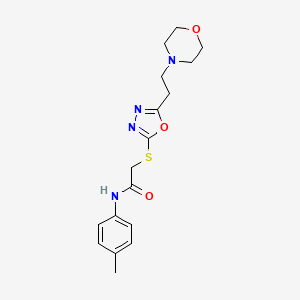
6-methoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structure-Activity Relationship
The synthesis of quinoline derivatives is a significant area of research due to their diverse biological activities and potential therapeutic applications. For instance, studies on the synthesis of methoxylated tetrahydroisoquinoliniums derived from quinoline precursors have shown that modifications in the methoxy and benzyl groups can significantly affect their binding affinity to biological targets, such as apamin-sensitive Ca2+-activated K+ channels (Graulich et al., 2006). This highlights the importance of structural modifications in enhancing the biological efficacy of quinoline derivatives.
Anticancer and Antimicrobial Applications
Quinoline derivatives have been extensively studied for their anticancer properties. A notable example includes the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, showing significant DNA protective ability and cytotoxicity against cancer cell lines (Gür et al., 2020). These findings demonstrate the potential of quinoline and its derivatives in the development of new anticancer therapies.
Fluorescent Probes and Sensors
The development of fluorescent probes based on quinoline derivatives for metal ion detection is another exciting area of research. For example, studies on the syntheses of Zinquin-related fluorophores have revealed their application in detecting Zn(II) ions in biological systems, with significant implications for biomedical analysis and diagnosis (Kimber et al., 2003). This underscores the versatility of quinoline derivatives as tools in chemical biology and diagnostics.
Enzymatic Synthesis and Drug Development
The enzymatic synthesis of quinoline derivatives for drug development purposes is also noteworthy. An example includes the asymmetric synthesis of dextromethorphan intermediates using cyclohexylamine oxidase, demonstrating the utility of biocatalysis in creating valuable pharmaceutical intermediates (Wu et al., 2020). This approach offers an eco-friendly alternative to traditional chemical syntheses, with broad applicability in drug synthesis and development.
properties
IUPAC Name |
6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-4-11-21(12-5-17)32(28,29)24-16-26-23-13-10-20(31-3)14-22(23)25(24)27-15-18-6-8-19(30-2)9-7-18/h4-14,16H,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJGATGUYTXWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2766019.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)


![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)
![1-[4-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2766025.png)
![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2766026.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2766027.png)

![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)